molecular formula C7H7NOS B13303763 4-Cyclopropanecarbonyl-1,3-thiazole

4-Cyclopropanecarbonyl-1,3-thiazole

Cat. No.: B13303763
M. Wt: 153.20 g/mol
InChI Key: FDVAAUDQNLPSCZ-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a cyclopropanecarbonyl group. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-1,3-thiazole typically involves the reaction of cyclopropanecarbonyl chloride with thioamides or thiosemicarbazides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride, which facilitates the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Cyclopropanecarbonyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-1,3-thiazole involves the interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are often mediated through hydrogen bonding, electrostatic interactions, and π-π stacking with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic scaffold found in many biologically active compounds.

    1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

    2,4-Disubstituted-1,3-Thiazole: Investigated for its antifungal activity .

Uniqueness

4-Cyclopropanecarbonyl-1,3-thiazole is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

cyclopropyl(1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C7H7NOS/c9-7(5-1-2-5)6-3-10-4-8-6/h3-5H,1-2H2

InChI Key

FDVAAUDQNLPSCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CSC=N2

Origin of Product

United States

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